

Application Note: Griess Assay for Nitric Oxide Inhibition by 5,7-Dimethoxyflavanone

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Compound of Interest

Compound Name: 5,7-Dimethoxyflavanone

Cat. No.: B3027302

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is associated with the pathophysiology of various inflammatory conditions. Consequently, inhibiting NO production is a key therapeutic strategy for inflammatory diseases. **5,7-Dimethoxyflavanone** is a flavonoid compound that, like other similar flavonoids, is being investigated for its potential anti-inflammatory properties. The Griess assay is a straightforward and widely used method to indirectly measure NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution. This application note provides a detailed protocol for utilizing the Griess assay to assess the NO inhibitory potential of **5,7-Dimethoxyflavanone** in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model.

Principle of the Assay

The Griess assay is a colorimetric assay based on a diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a chromophoric azo derivative that is pinkish-purple in color. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm. By



comparing the absorbance of treated samples to a standard curve of known nitrite concentrations, the amount of NO produced can be quantified.

Data Presentation

The inhibitory effect of **5,7-Dimethoxyflavanone** on nitric oxide production is typically evaluated by measuring the reduction in nitrite concentration in the culture medium of LPS-stimulated RAW 264.7 cells. The results are often presented as the percentage of inhibition and the half-maximal inhibitory concentration (IC₅₀).

Note: The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 1: Inhibitory Effect of **5,7-Dimethoxyflavanone** on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of 5,7- Dimethoxyflavanone (µM)	Nitrite Concentration (μM) (Mean ± SD)	% Inhibition of NO Production
0 (Vehicle Control)	0.5 ± 0.04	0%
0 (LPS Control)	25.8 ± 1.2	0%
1	22.1 ± 1.5	14.3%
5	18.3 ± 1.1	29.1%
10	13.7 ± 0.9	46.9%
25	8.2 ± 0.7	68.2%
50	4.1 ± 0.5	84.1%
IC ₅₀ (μM)	-	11.2

Experimental Protocols Materials and Reagents

• RAW 264.7 macrophage cell line



- 5,7-Dimethoxyflavanone
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium Nitrite (NaNO₂)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Microplate reader

Cell Culture and Treatment

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.
- Compound Preparation: Prepare a stock solution of 5,7-Dimethoxyflavanone in DMSO.
 Further dilute the stock solution with DMEM to achieve the desired final concentrations.
 Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
- Treatment: After the initial incubation, replace the old medium with fresh medium containing various concentrations of 5,7-Dimethoxyflavanone. Include a vehicle control (medium with



DMSO) and a positive control (a known NO inhibitor, e.g., L-NMMA).

- Pre-incubation: Incubate the cells with the compound for 1-2 hours.
- Stimulation: Following pre-incubation, add LPS to all wells (except the negative control wells) to a final concentration of 1 μg/mL to induce an inflammatory response and NO production.
 [2]
- Final Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

Griess Assay Protocol

- Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 μM) in DMEM.
- Sample Collection: After the final incubation, carefully collect 50 μL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
- Griess Reagent Addition: Add 50 μL of Griess Reagent Component A (sulfanilamide solution) to each well containing the supernatant and standards.
- Incubation 1: Incubate the plate at room temperature for 10 minutes, protected from light.
- Griess Reagent Addition: Add 50 μL of Griess Reagent Component B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.
- Incubation 2: Incubate the plate again at room temperature for 10 minutes, protected from light. A color change to pink/magenta will be observed.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

Data Analysis

- Standard Curve: Plot the absorbance values of the sodium nitrite standards against their known concentrations to generate a standard curve.
- Nitrite Concentration Calculation: Use the standard curve to determine the nitrite concentration in each of the experimental samples.



- Percentage of NO Inhibition Calculation: Calculate the percentage of nitric oxide inhibition for each concentration of 5,7-Dimethoxyflavanone using the following formula: % Inhibition =
 [1 (Nitrite concentration in treated sample / Nitrite concentration in LPS control)] x 100
- IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production, can be determined by plotting the percentage of inhibition against the log of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

It is crucial to assess the cytotoxicity of **5,7-Dimethoxyflavanone** on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death. A common method is the MTT assay, which should be performed in parallel with the Griess assay.[2]

Mandatory Visualizations Signaling Pathway

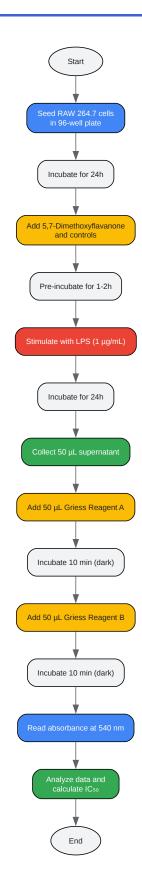


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Caption: LPS-induced nitric oxide production pathway and potential inhibition by **5,7- Dimethoxyflavanone**.

Experimental Workflow





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Caption: Workflow for the Griess assay to determine nitric oxide inhibition.



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